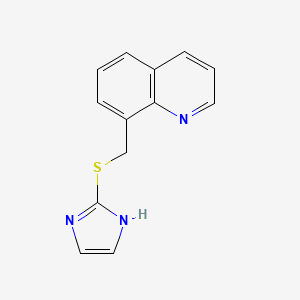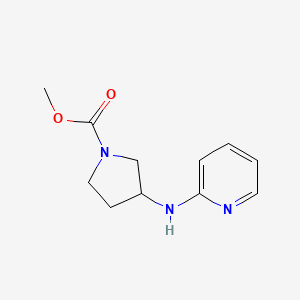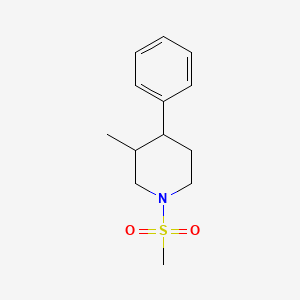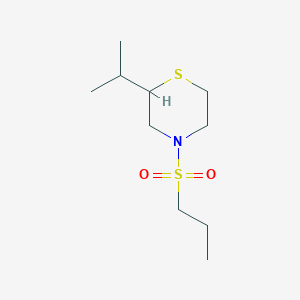![molecular formula C12H18N2O B7591966 [1-Methyl-2-(pyridin-2-ylamino)cyclopentyl]methanol](/img/structure/B7591966.png)
[1-Methyl-2-(pyridin-2-ylamino)cyclopentyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-Methyl-2-(pyridin-2-ylamino)cyclopentyl]methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of [1-Methyl-2-(pyridin-2-ylamino)cyclopentyl]methanol is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of certain enzymes or proteins that are involved in the growth and proliferation of cancer cells or the replication of viruses and fungi.
Biochemical and Physiological Effects:
[1-Methyl-2-(pyridin-2-ylamino)cyclopentyl]methanol has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the replication of viruses and fungi, and reduce the production of beta-amyloid (a protein that is associated with Alzheimer's disease). In addition, animal studies have shown that this compound can improve cognitive function and reduce neuroinflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using [1-Methyl-2-(pyridin-2-ylamino)cyclopentyl]methanol in lab experiments is its high potency and selectivity. This compound has been shown to exhibit potent activity against a range of cancer cell lines, viruses, and fungi, while having minimal toxicity towards normal cells. However, one of the limitations of using this compound is its relatively complex synthesis method, which may limit its availability and accessibility for researchers.
Future Directions
There are several future directions for the research and development of [1-Methyl-2-(pyridin-2-ylamino)cyclopentyl]methanol. One potential direction is the further investigation of its mechanism of action, which may provide insights into its therapeutic potential for various diseases. Another direction is the optimization of its synthesis method to improve its yield and scalability. In addition, the development of novel derivatives of this compound may lead to the discovery of more potent and selective therapeutic agents. Finally, the evaluation of its pharmacokinetic and pharmacodynamic properties in preclinical and clinical studies may pave the way for its eventual use in the treatment of human diseases.
Synthesis Methods
[1-Methyl-2-(pyridin-2-ylamino)cyclopentyl]methanol can be synthesized using a multi-step process. The first step involves the reaction of 2-bromo-5-methylpyridine with cyclopentadiene to produce 2-(cyclopent-1-en-1-yl)-5-methylpyridine. The second step involves the reaction of this intermediate with lithium diisopropylamide (LDA) to form the corresponding enolate. The final step involves the reaction of the enolate with formaldehyde to produce the desired compound.
Scientific Research Applications
[1-Methyl-2-(pyridin-2-ylamino)cyclopentyl]methanol has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been investigated for its anticancer, antiviral, and antifungal properties. In addition, it has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
[1-methyl-2-(pyridin-2-ylamino)cyclopentyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-12(9-15)7-4-5-10(12)14-11-6-2-3-8-13-11/h2-3,6,8,10,15H,4-5,7,9H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBSILVWMKGTTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1NC2=CC=CC=N2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-Methyl-2-(pyridin-2-ylamino)cyclopentyl]methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2,5-dichlorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7591892.png)

![1-(1-Methylimidazol-4-yl)sulfonyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine](/img/structure/B7591895.png)
![4-[(2-Methyl-1,3-thiazol-4-yl)methyl]thieno[3,2-b]pyridin-7-one](/img/structure/B7591902.png)
![1-Pyridin-3-ylsulfonyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine](/img/structure/B7591915.png)
![2-[1-(4-Chloro-3,5-dimethylphenoxy)ethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7591918.png)
![2-[(6-Chloropyrazin-2-yl)amino]-4-methylpentan-1-ol](/img/structure/B7591925.png)


![N-[2-(2,4-difluorophenyl)propyl]methanesulfonamide](/img/structure/B7591950.png)



![N-[cyclopropyl-(5-methyl-1,3-thiazol-2-yl)methyl]thiophene-2-sulfonamide](/img/structure/B7591991.png)